NA2 N-Glycan

Glycomics Analytical Chemistry Biopharmaceutical QC

NA2 N-Glycan (also designated A2G2 or G2) is an asialo-, biantennary complex-type N-linked oligosaccharide consisting of a trimannosyl core extended with two N-acetyllactosamine (Galβ1-4GlcNAc) antennae. With a molecular weight of 1642 Da and a purity exceeding 90% as verified by 1H-NMR and HPLC, it serves as a well-defined reference standard for glycan profiling in HPLC, UPLC, and mass spectrometry workflows.

Molecular Formula C62H104N4O46
Molecular Weight 1641.5 g/mol
Cat. No. B12062594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNA2 N-Glycan
Molecular FormulaC62H104N4O46
Molecular Weight1641.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)
InChIKeyJMUPMJGUKXYCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NA2 N-Glycan (A2G2, G2): A Defined Asialo-Biantennary Complex-Type Oligosaccharide Standard for Glycomics and Biopharmaceutical Quality Control


NA2 N-Glycan (also designated A2G2 or G2) is an asialo-, biantennary complex-type N-linked oligosaccharide consisting of a trimannosyl core extended with two N-acetyllactosamine (Galβ1-4GlcNAc) antennae . With a molecular weight of 1642 Da and a purity exceeding 90% as verified by 1H-NMR and HPLC, it serves as a well-defined reference standard for glycan profiling in HPLC, UPLC, and mass spectrometry workflows . Unlike sialylated or core-fucosylated counterparts, NA2 lacks terminal sialic acid residues and core fucose, rendering it the definitive calibrant for asialo-biantennary glycan identification in biopharmaceutical characterization, particularly for monoclonal antibody glycosylation analysis .

Why Core Fucosylation and Sialylation Prevent Generic Substitution of NA2 in Critical Analytical and Functional Assays


Interchanging NA2 with its fucosylated analog NA2F (FA2G2, G2F) or sialylated derivative A2G2S2 is precluded by fundamental differences in chromatographic behavior, lectin affinity, and biological activity. Core α1,6-fucosylation in NA2F alters hydrophobicity and retention time in HILIC separations, while the addition of terminal sialic acids in A2G2S2 dramatically shifts elution profiles and abolishes binding to asialo-specific receptors such as DCIR [1][2]. Consequently, substituting NA2 with a related glycan compromises assay accuracy in method validation, biomarker discovery, and receptor-ligand studies where the precise asialo-biantennary structure is the critical determinant of performance.

Quantitative Evidence Guide: NA2 N-Glycan Differentiation from Closest Analogs


Chromatographic Resolution: Distinct HILIC Retention Time Differentiates NA2 from Sialylated and Triantennary Glycans

In a validated LC-MS method analyzing glycopeptides from human serum proteins, the NA2 (A2G2) glycoform attached to the LCPDCPLLAPLNDSR peptide exhibited a predicted retention window of 30.2 min [1]. Under identical chromatographic conditions, the disialylated analog A2G2S2 eluted significantly later at 54.8–59.6 min (measured 55.8 min), while the triantennary A3G3 glycoform displayed a predicted window of 32.5–33.3 min [1]. This 24.6–29.4 min separation between NA2 and A2G2S2, and 2.3–3.1 min separation from A3G3, provides unambiguous differentiation in complex glycan mixtures and supports the use of NA2 as a retention time marker in HILIC-UPLC method development.

Glycomics Analytical Chemistry Biopharmaceutical QC

Lectin Specificity: PHA-E Lectin Selectively Recognizes NA2 but Not Fucosylated or Sialylated Glycans

Phaseolus vulgaris erythroagglutinin (PHA-E) exhibits high binding specificity for NA2 and bisecting GlcNAc-containing N-glycans, while demonstrating no affinity for core-fucosylated structures [1]. In contrast, Aleuria aurantia lectin (AAL) displays broad specificity for fucosylated glycans, and Sambucus nigra lectin (SNA) binds terminal α2,6-sialic acid residues [1]. This differential binding profile was established through comprehensive lectin-glycan interaction analysis on glycan arrays [1].

Glycobiology Lectin Affinity Biomarker Enrichment

Analytical Sensitivity: Procainamide Labeling of NA2 Yields 3-Fold Higher Fluorescence and 22-Fold Higher MS Response Versus 2-AB Labeling

When NA2 is derivatized with procainamide instead of the conventional 2-aminobenzamide (2-AB) fluorophore, fluorescence detection sensitivity improves dramatically: procainamide-labeled NA2 generates peak heights three times greater than 2-AB-labeled NA2 in HILIC-UHPLC with fluorescence detection . Furthermore, electrospray ionization mass spectrometry (ESI-MS) analysis reveals a twenty-two-fold increase in signal intensity for procainamide-labeled NA2 compared to its 2-AB-labeled counterpart . This enhanced ionization efficiency permits reliable identification and relative quantification of minor glycan species present at <1% relative peak area .

Glycan Analysis Fluorescence Detection Mass Spectrometry

Biological Activity: NA2 Engages DCIR Receptor to Inhibit Osteoclastogenesis, a Property Absent in Sialylated Glycans

NA2 functions as a specific ligand for dendritic cell immunoreceptor (DCIR), a C-type lectin receptor with an immunoreceptor tyrosine-based inhibitory motif [1]. In in vitro osteoclast differentiation assays, exogenous NA2 inhibited osteoclastogenesis, an effect that was abolished when terminal sialic acid residues masked the underlying asialo-biantennary structure [1]. Neuraminidase treatment, which exposes NA2 by removing sialic acid, suppressed osteoclastogenesis and DC function in a DCIR-dependent manner, whereas sialylated glycans did not elicit this response [1].

Immunology Osteoimmunology Receptor-Ligand Studies

Purity and Long-Term Stability: >90% Purity by NMR/HPLC with 5-Year Shelf Life at -20°C

Commercial preparations of NA2 N-glycan are supplied at >90% purity as rigorously assessed by a combination of 1H-NMR and HPLC . The lyophilized product demonstrates exceptional stability when stored at -20°C, maintaining full activity and structural integrity for at least 5 years as supplied . This shelf-life specification is validated by certificates of stability and exceeds the typical 12-month stability claim provided for many glycan standards, such as the NA2F analog which carries a 12-month shelf life stability notice [1].

Reference Standard Quality Control Procurement

Best Research and Industrial Application Scenarios for NA2 N-Glycan


HILIC-UPLC Method Calibration and System Suitability Testing

Employ NA2 as a retention time marker to calibrate HILIC columns and ensure resolution from sialylated (A2G2S2) and branched (A3G3) glycans in biopharmaceutical QC workflows. The 24.6–29.4 min separation between NA2 and A2G2S2 provides a robust system suitability parameter for verifying column performance and mobile phase composition prior to analyzing therapeutic antibody glycan profiles [1].

Lectin Affinity Chromatography for Asialo-Glycan Enrichment

Utilize PHA-E lectin columns to specifically capture NA2 and related asialo-biantennary glycans from complex mixtures, facilitating biomarker discovery and glycoprotein characterization. Because PHA-E binds NA2 but does not recognize core-fucosylated or sialylated glycans, this enrichment strategy selectively isolates a defined subset of N-glycans that are relevant to inflammation and cancer biology [2].

High-Sensitivity Glycan Profiling in Monoclonal Antibody Development

Implement procainamide-labeled NA2 as an internal standard in HILIC-UPLC/MS analysis to achieve sub-1% detection limits for low-abundance glycans. The 3-fold fluorescence enhancement and 22-fold MS signal increase over 2-AB labeling enable reliable quantitation of minor glycoforms, a critical requirement for regulatory submissions and process consistency monitoring in biopharmaceutical manufacturing .

Functional Investigation of DCIR-Mediated Immune Signaling and Bone Homeostasis

Apply NA2 as a defined ligand in cell-based assays to study DCIR receptor activation, osteoclast differentiation, and autoimmune disease models. The specific binding of NA2 to DCIR—absent in sialylated glycan controls—allows researchers to dissect the role of asialo-glycan recognition in immune tolerance and bone metabolism, with implications for therapeutic targeting in rheumatoid arthritis and multiple sclerosis [3].

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